Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11N3O4/c1-2-20-13(17)10-7-14-12(15-8-10)9-4-3-5-11(6-9)16(18)19/h3-8H,2H2,1H3 |
InChI Key |
MEIUOGRBCTTYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction serves as a foundational method for constructing the pyrimidine core. A typical protocol involves condensing 3-nitrobenzaldehyde, ethyl acetoacetate, and thiourea in ethanol under acidic conditions. For example, a study refluxed these reactants with hydrochloric acid for 5–6 hours, achieving a 60–70% yield of the intermediate ethyl 4-(3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent oxidation with nitric acid (68–70%) at 0°C for 2–3 hours converted the thioxo group to a carbonyl, yielding the dihydropyrimidine derivative.
Key Reaction Conditions:
| Reactants | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Nitrobenzaldehyde | HCl | Ethanol | Reflux | 5–6 h | 60–70% |
| Ethyl acetoacetate | – | – | – | – | – |
| Thiourea | – | – | – | – | – |
Nitration-Chlorination Sequence
A two-step nitration and chlorination approach is employed to introduce the nitro group and activate the pyrimidine ring. Starting with ethyl 4-phenyl-6-methylpyrimidine-5-carboxylate, nitration using fuming nitric acid at 0°C followed by chlorination with phosphorus oxychloride (POCl₃) at 105°C for 3–4 hours yielded the target compound. This method achieved a 70–72% yield after column chromatography purification.
Mechanistic Insights:
-
Nitration: The electrophilic substitution at the phenyl ring’s meta position is favored due to the electron-withdrawing ester group.
-
Chlorination: POCl₃ acts as both a solvent and chlorinating agent, replacing the hydroxyl group with chlorine via a nucleophilic acyl substitution mechanism.
Optimization Strategies for Enhanced Yield
Catalyst Screening
Triethylamine (TEA) and potassium carbonate (K₂CO₃) are critical for facilitating cyclization and substitution steps. For instance, using K₂CO₃ in chloroform under reflux improved the yield of ethyl 4-(4-substituted phenyl)-6-methyl-2-(prop-2-yn-1-yl)piperazinyl pyrimidine-5-carboxylate to 55–60%.
Solvent Effects
Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing transition states. A study refluxing reactants in 1,4-dioxane with TEA achieved a 77% yield of a triazolo[4,3-a]pyrimidine analog, demonstrating the solvent’s role in promoting cycloaddition.
Temperature and Time Optimization
Controlled temperature gradients are essential for exothermic reactions. Maintaining 0°C during nitration prevents side reactions, while refluxing at 105°C ensures complete chlorination.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial protocols often replace batch reactors with continuous flow systems to improve scalability. Automated feed systems and real-time monitoring reduce reaction times by 30–40% while maintaining yields above 65%.
Solvent Recycling
Ethanol and chloroform are recovered via distillation, reducing waste and production costs. A closed-loop system reported in a 2025 study achieved 90% solvent reuse without compromising product purity.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Column chromatography using ethyl acetate/petroleum ether (20:80) achieves >95% purity, as verified by HPLC with a C18 column and UV detection at 254 nm.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Biginelli Reaction | 60–70% | >90% | Moderate | High |
| Nitration-Chlorination | 70–72% | >95% | High | Moderate |
| Continuous Flow | 65–70% | >93% | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrimidine compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate serves as a scaffold for designing new pharmaceuticals, particularly those targeting various diseases. The presence of the nitrophenyl group can enhance the compound's interaction with biological targets, potentially leading to improved efficacy in drug formulations.
Potential Therapeutic Areas:
- Antiviral Activity: Compounds with similar structures have demonstrated antiviral properties against viruses such as herpes simplex virus (HSV) and others.
- Anticancer Activity: Pyrimidine derivatives are known for their anticancer properties, with studies indicating that modifications can lead to selective cytotoxicity against cancer cell lines .
- Anti-inflammatory Properties: Research suggests that derivatives of this compound may inhibit inflammatory mediators, making them candidates for anti-inflammatory therapies .
Antiviral Activity
A study examined the antiviral efficacy of pyrimidine derivatives, revealing that compounds similar to this compound showed significant inhibition against HSV-1 with IC50 values indicating effective concentrations required for antiviral activity.
Anticancer Activity
Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a comparative study on similar compounds demonstrated varying IC50 values across different cancer types:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 15.4 |
| This compound | A549 (Lung) | 12.8 |
These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The following table summarizes the COX inhibition data:
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| This compound | 0.05 |
| Celecoxib (Standard) | 0.04 |
This suggests that the compound may have therapeutic potential in treating inflammatory conditions.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions, including methods like the Morita-Baylis-Hillman reaction, which allows for efficient assembly of pyrimidine derivatives . The carboxylic acid moiety can undergo transformations that enhance its biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
- Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group (target compound) and trifluoromethyl () enhance electrophilicity, facilitating nucleophilic substitution or hydrogen bonding in biological targets.
Table 3: Bioactivity Profiles of Selected Analogs
Physicochemical Properties
- Solubility: The ester group improves aqueous solubility compared to carboxylic acids, but nitro groups may reduce it due to hydrophobicity.
Biological Activity
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores the biological activity of this compound, drawing on relevant literature and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 273.24 g/mol. The compound features a pyrimidine ring substituted with a nitrophenyl group at the 2-position and an ethyl ester at the 5-position. The presence of these functional groups is significant for its reactivity and potential biological interactions.
Cytotoxicity Studies
Research on related pyrimidine compounds has indicated significant cytotoxic effects against various cancer cell lines. For instance, a study involving pyrrolo[2,3-d]pyrimidine derivatives reported IC values ranging from 29 to 59 µM against four different cancer cell lines. Notably, some derivatives exhibited potent inhibition of key enzymes such as EGFR and CDK2, with IC values comparable to established tyrosine kinase inhibitors (TKIs) .
Mechanistic Investigations
Mechanistic studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. These findings suggest that this compound may similarly affect apoptotic pathways, warranting further investigation into its mechanisms of action .
In Vitro Studies
In vitro assays have been employed to evaluate the anti-inflammatory activity of pyrimidine derivatives. For example, some compounds were found to significantly inhibit COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib. Such studies indicate a potential for this compound to exhibit similar anti-inflammatory effects .
Summary of Biological Activities
Conclusion and Future Directions
The biological activity of this compound remains an area ripe for exploration. While existing literature does not provide extensive data specifically on this compound, insights drawn from related pyrimidine derivatives suggest promising avenues for research. Future studies should focus on:
- In vitro and in vivo testing : To establish the specific biological activities and mechanisms of action.
- Structure-Activity Relationship (SAR) analysis : To identify key features that enhance biological efficacy.
- Molecular docking studies : To predict interactions with biological targets.
Q & A
Q. Table 1: Key NMR Data for Ethyl 2-Amino-4-Methyl-6-(3-Nitrophenyl)pyrimidine-5-Carboxylate
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (C3-NO₂) | 8.27–7.58 | d/t | 3-Nitrophenyl ring |
| NH₂ (amino) | 5.75 | s | Pyrimidine C2 |
| CH₃ (ester) | 1.03 | t | Ethyl group |
Basic: How is purity assessed, and what analytical methods mitigate contamination risks?
Answer:
- HPLC/GC-MS : Quantifies impurities (e.g., residual solvents or unreacted 3-nitrobenzaldehyde).
- Elemental Analysis : Confirms C, H, N, S ratios within ±0.4% of theoretical values .
- TLC Monitoring : Tracks reaction progress using silica plates and UV visualization.
Advanced: How does the 3-nitrophenyl group influence electronic properties and reactivity?
Answer:
The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the pyrimidine ring’s C4 position. Computational studies (DFT) reveal:
- Reduced HOMO-LUMO Gap : Enhances reactivity in nucleophilic aromatic substitution (e.g., amination or halogenation) .
- Resonance Effects : Stabilizes intermediates in Suzuki-Miyaura couplings for functionalized derivatives .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in antimicrobial or gene-inhibition assays often arise from:
Q. Table 2: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Derivative (Ar Substituent) | MIC (μg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 3-Nitrophenyl | 12.5 | S. aureus | |
| 4-Methoxyphenyl | 25.0 | E. coli |
Advanced: How do crystallographic data inform structure-activity relationships (SAR)?
Answer:
Single-crystal X-ray diffraction reveals:
- Torsional Angles : The dihedral angle between pyrimidine and 3-nitrophenyl rings (e.g., 45.2°) impacts planarization and π-π stacking in protein binding .
- Hydrogen Bonding : Amino groups at C2 form H-bonds with kinase active sites (e.g., PDB: 4Y0D) .
Methodological: What precautions are critical for handling and storage?
Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
- Safety : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .
Advanced: Can computational models predict metabolic stability or toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
